

# Safeguarding Your Research: Personal Protective Equipment for Handling Carbon Monoxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Carbon oxide*

Cat. No.: *B1173338*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), a colorless, odorless, and tasteless gas, presents a significant and insidious hazard in the laboratory.<sup>[1][2][3]</sup> Incomplete combustion of carbon-containing materials is a common source of this toxic gas.<sup>[4]</sup> Due to its high toxicity, stringent safety measures are paramount to protect laboratory personnel. This guide provides essential safety and logistical information for handling carbon monoxide, with a focus on personal protective equipment (PPE), operational plans, and disposal.

## Immediate Safety and Logistical Information

Engineering Controls are the First Line of Defense:

Before relying on PPE, engineering controls must be implemented to minimize exposure to carbon monoxide. These include:

- Ventilation: All work with carbon monoxide must be conducted in a properly functioning and certified chemical fume hood or a gas cabinet.<sup>[1][5][6]</sup> The fume hood should have a face velocity between 80 and 125 feet per minute.<sup>[5]</sup>
- Gas Detection: Continuously operating carbon monoxide detectors with audible alarms are essential in any laboratory space where CO is stored or used.<sup>[1][3][4]</sup> These detectors

should be tested regularly.[1] For unattended operations, detectors should be connected to an emergency power source.[1]

- Storage: Carbon monoxide cylinders must be stored in a cool, dry, well-ventilated area.[2][7] They should be secured to a wall or a rigid structure with chains.[2] Store cylinders away from oxidizing gases, combustible materials, and heat sources.[1][2][6] Specifically, a minimum distance of 20 feet from oxygen cylinders is required, or a non-combustible barrier at least five feet high with a fire-resistance rating of at least 30 minutes.[5][6]

Personal Protective Equipment (PPE) - Your Last Line of Defense:

When engineering and administrative controls are insufficient to eliminate the risk of exposure, appropriate PPE is mandatory. The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

## Quantitative Exposure Limits

Understanding the permissible exposure limits (PELs) for carbon monoxide is crucial for ensuring a safe working environment. Various regulatory bodies have established these limits to protect workers.

| Regulatory Body | Exposure Limit      | Notes                                                                                                                                                 |
|-----------------|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|
| OSHA (PEL)      | 50 ppm (8-hour TWA) | The maximum permissible exposure limit over an 8-hour workday. <a href="#">[4]</a> <a href="#">[8]</a> <a href="#">[9]</a>                            |
| NIOSH (REL)     | 35 ppm (8-hour TWA) | The recommended exposure limit from the National Institute for Occupational Safety and Health. <a href="#">[7]</a> <a href="#">[8]</a>                |
| NIOSH (Ceiling) | 200 ppm             | This concentration should not be exceeded at any time during the workday. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>                |
| ACGIH (TLV)     | 25 ppm (8-hour TWA) | The threshold limit value recommended by the American Conference of Governmental Industrial Hygienists. <a href="#">[8]</a> <a href="#">[9]</a>       |
| NIOSH (IDLH)    | 1,200 ppm           | Immediately Dangerous to Life or Health. Exposure at this level can cause death or irreversible health effects within 30 minutes. <a href="#">[9]</a> |

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value; IDLH = Immediately Dangerous to Life or Health.

## Procedural Guidance for Handling Carbon Monoxide

This section provides step-by-step guidance for laboratory personnel on the selection, use, and disposal of PPE when working with carbon monoxide.

### Step 1: Pre-Operational Safety Checks

- Training: Ensure all personnel handling carbon monoxide are thoroughly trained on its hazards, safety procedures, and emergency response.[\[2\]](#)[\[11\]](#)[\[12\]](#) This training should be documented.[\[5\]](#)

- Fume Hood/Gas Cabinet Verification: Confirm that the chemical fume hood or gas cabinet is functioning correctly and has a current certification.[5][6]
- Gas Detector Check: Verify that the carbon monoxide detector is operational and calibrated. [1]
- Leak Check: Before use, check all connections, regulators, and tubing for leaks using an appropriate leak detection solution.[2]
- Emergency Preparedness: Know the location and proper use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[5][11] An emergency response plan should be in place.[12]

## Step 2: Selecting and Donning Personal Protective Equipment

- Respiratory Protection:
  - For high concentrations or in areas immediately dangerous to life and health (IDLH): A full-facepiece pressure-demand self-contained breathing apparatus (SCBA) certified by NIOSH is required.[4] Alternatively, a combination full-facepiece pressure-demand supplied-air respirator with an auxiliary self-contained air supply can be used.[4]
  - For lower, known concentrations: Air-purifying respirators with appropriate canisters may be used for short durations, in conjunction with personal CO monitoring.[4] However, due to the odorless nature of CO, supplied-air respirators are generally preferred.
- Eye and Face Protection:
  - Wear ANSI-approved safety glasses with side shields or chemical splash goggles at all times.[5]
  - A face shield may be necessary for procedures with a higher risk of splashes or gas release.[5]
- Hand Protection:

- Wear chemical-resistant gloves.[5] Nitrile gloves are often recommended, and wearing two pairs can provide additional protection.[5] Always consult the glove manufacturer's compatibility chart for the specific chemicals being used.[5]
- Protective Clothing:
  - A flame-resistant lab coat that is fully buttoned should be worn.[5][6]
  - Wear long pants and closed-toe shoes.[5][6] Non-synthetic clothing is recommended.[11]

## Step 3: Operational Procedures


- Work Practices: Always use the buddy system when working with highly toxic gases like carbon monoxide.[11]
- Cylinder Handling: Use a suitable hand truck to move gas cylinders; do not drag, roll, or drop them.[2][6] Keep the valve protection cap in place when the cylinder is not in use.[6]
- Valve Operation: Close the cylinder valve after each use and when the cylinder is empty.[2]

## Step 4: Post-Operational Procedures and Disposal

- System Purge: After completing work, purge the gas lines with an inert gas.
- PPE Removal: Remove PPE carefully to avoid contamination. Remove gloves last and wash hands thoroughly with soap and water immediately after.[5]
- Disposal:
  - Empty Cylinders: Tag empty cylinders and arrange for their return to the supplier.[2]
  - Contaminated Materials: Any materials contaminated with carbon monoxide should be handled and disposed of as hazardous waste according to institutional and local regulations.
  - Excess Gas: Excess carbon monoxide gas should be vented through the chemical fume hood or another local exhaust ventilation system.[6]

## Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling carbon monoxide in a laboratory setting.



[Click to download full resolution via product page](#)

Caption: Workflow for Carbon Monoxide PPE Selection.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [safety.pitt.edu](http://safety.pitt.edu) [safety.pitt.edu]
- 2. [sites.chemengr.ucsb.edu](http://sites.chemengr.ucsb.edu) [sites.chemengr.ucsb.edu]
- 3. [dxbsafe.com](http://dxbsafe.com) [dxbsafe.com]
- 4. [osha.gov](http://osha.gov) [osha.gov]
- 5. [purdue.edu](http://purdue.edu) [purdue.edu]
- 6. [wpcdn.web.wsu.edu](http://wpcdn.web.wsu.edu) [wpcdn.web.wsu.edu]
- 7. [protechsafety.com](http://protechsafety.com) [protechsafety.com]
- 8. [defenderdetectors.com](http://defenderdetectors.com) [defenderdetectors.com]
- 9. [nycosh.org](http://nycosh.org) [nycosh.org]
- 10. CDC - NIOSH Pocket Guide to Chemical Hazards - Carbon monoxide [cdc.gov]
- 11. [acs.org](http://acs.org) [acs.org]
- 12. Understanding Carbon Monoxide Hazards and OSHA Guidelines  
[oshaoutreachcourses.com]
- To cite this document: BenchChem. [Safeguarding Your Research: Personal Protective Equipment for Handling Carbon Monoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1173338#personal-protective-equipment-for-handling-carbon-oxide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)